molecular formula C14H12N2O4 B12954682 4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid

4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid

Cat. No.: B12954682
M. Wt: 272.26 g/mol
InChI Key: NYOYIBKBWJNURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-(Ethoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid is a bipyridine derivative with the molecular formula C16H16N2O4 This compound is known for its unique structural features, which include two pyridine rings connected by a carbon-carbon bond, with ethoxycarbonyl and carboxylic acid functional groups attached to the 4 and 4’ positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Ethoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,2’-bipyridine, which is commercially available or can be synthesized through various methods.

    Functional Group Introduction:

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions in the presence of a catalyst.

Industrial Production Methods

Industrial production of 4’-(Ethoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4’-(Ethoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or aldehyde.

    Substitution: The bipyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4’-(Ethoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug delivery systems.

    Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 4’-(Ethoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, making it more reactive in catalytic processes. The compound’s functional groups also play a role in its reactivity and interactions with other molecules, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(ethoxycarbonyl)-2,2’-bipyridine
  • 4,4’-Bis(carboxy)-2,2’-bipyridine
  • 4,4’-Bis(methoxycarbonyl)-2,2’-bipyridine

Uniqueness

4’-(Ethoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid is unique due to the presence of both ethoxycarbonyl and carboxylic acid groups, which provide distinct reactivity and coordination properties compared to its analogs. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C14H12N2O4/c1-2-20-14(19)10-4-6-16-12(8-10)11-7-9(13(17)18)3-5-15-11/h3-8H,2H2,1H3,(H,17,18)

InChI Key

NYOYIBKBWJNURJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.